1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
Historical Development of Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives have been integral to medicinal chemistry since their discovery in the late 19th century. Early work focused on their antipyretic and analgesic properties, exemplified by phenazone (antipyrine), which became a foundational non-steroidal anti-inflammatory drug. The pyrazole nucleus’s ability to mimic peptide bonds and engage in hydrogen bonding made it a scaffold of interest for enzyme inhibition. By the mid-20th century, researchers recognized that substitutions at the 3- and 5-positions could dramatically alter bioactivity. For instance, Celecoxib, a 1,5-diarylpyrazole, emerged as a selective cyclooxygenase-2 inhibitor, underscoring the scaffold’s adaptability. Modern synthetic techniques, such as cyclocondensation of hydrazines with diketones, have enabled the production of diverse pyrazole analogs, including 4,5-dihydro derivatives that exhibit enhanced conformational stability.
Significance of 4,5-Dihydropyrazole Scaffold in Drug Discovery
The 4,5-dihydropyrazole scaffold, a partially saturated variant of pyrazole, offers distinct advantages in drug design. Saturation of the 4,5-bond reduces planarity, potentially improving binding to hydrophobic enzyme pockets. A 2016 study demonstrated that 4,5-dihydropyrazole derivatives bearing thiazole and furan moieties exhibited broad-spectrum antimicrobial activity, with MIC values as low as 2 µg/mL against Staphylococcus aureus. The scaffold’s rigidity also minimizes off-target interactions, as evidenced by a 2020 report where 3,4-diarylpyrazoles showed selective cytotoxicity against MDA-MB-231 breast cancer cells (IC~50~ = 50 µM) while sparing normal fibroblasts. Table 1 summarizes key pharmacological activities associated with 4,5-dihydropyrazole derivatives.
Table 1: Pharmacological Profiles of 4,5-Dihydropyrazole Derivatives
Research Rationale for 3,5-Diarylpyrazole Investigation
3,5-Diarylpyrazoles have gained attention due to their dual capacity for aromatic stacking and polar interactions. A landmark 2015 study isolated 3,5-diarylpyrazoles from Chrysanthemum indicum, demonstrating potent inhibition of amyloid-β aggregation (EC~50~ = 1.3–15.8 µM) and neuroprotective effects in neuronal cells. The para-substituted aryl groups at positions 3 and 5 create a planar configuration ideal for intercalating into β-sheet structures of misfolded proteins. Molecular dynamics simulations suggest that methoxy and nitro substituents enhance binding affinity to amyloidogenic peptides by 30–40% compared to unsubstituted analogs. Furthermore, 3-(3-nitrophenyl)-5-(4-nitrophenyl)-1H-pyrazole derivatives have shown promise in modulating oxidative stress pathways, with ROS generation increasing by 2.5-fold in treated cancer cells.
Current Academic Interest in Methoxyphenyl and Nitrophenyl Substituted Pyrazoles
The integration of methoxyphenyl and nitrophenyl groups into pyrazole frameworks addresses critical challenges in drug solubility and target engagement. Methoxy groups improve pharmacokinetic properties by increasing logP values, as seen in 3-(3-methoxyphenyl)-1H-pyrazole (logP = 2.1). Conversely, nitro groups introduce electron-deficient regions that facilitate interactions with cysteine residues in enzyme active sites. A 2020 in silico analysis revealed that 3-nitro-substituted pyrazoles exhibit strong binding to BCL-2 (-8.1 kcal/mol) and F1-ATP synthase (-7.2 kcal/mol), key targets in apoptosis regulation. Recent synthetic efforts have focused on optimizing the spatial orientation of these substituents, with X-ray crystallography data confirming that a 60° dihedral angle between the 3-methoxyphenyl and 5-nitrophenyl groups maximizes DNA intercalation efficiency.
Properties
IUPAC Name |
1-[5-(3-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-18(14-6-3-7-15(9-14)21(23)24)11-17(19-20)13-5-4-8-16(10-13)25-2/h3-10,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGMEUOVKWPFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 (thiamine) and can be carried out under mild conditions without the need for metal catalysts or harsh acids/bases . The reaction yields are generally high, ranging from 78% to 92% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of pyrazole synthesis can be applied. Industrial synthesis would likely involve large-scale cyclocondensation reactions using readily available starting materials and efficient catalysts to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 1-[3-(3-hydroxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one.
Reduction: Formation of 1-[3-(3-methoxyphenyl)-5-(3-aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the antioxidant and anti-inflammatory properties of pyrazoline derivatives, including 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one. Molecular docking simulations indicate that these compounds can effectively inhibit oxidative stress and inflammation pathways, making them potential candidates for treating conditions such as arthritis and cardiovascular diseases .
Anticancer Activity
Pyrazoline derivatives have shown promise in anticancer research. For instance, compounds similar to 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one have been evaluated for their cytotoxic effects against various cancer cell lines. Studies suggest that these compounds induce apoptosis in cancer cells through the modulation of signaling pathways .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that pyrazoline derivatives can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents in pharmaceuticals .
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of pyrazoline derivatives are of great interest for developing advanced materials. Computational studies utilizing density functional theory (DFT) have demonstrated that 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one possesses significant NLO characteristics, making it suitable for applications in photonics and optoelectronics .
Synthesis of Advanced Materials
The synthesis of new materials incorporating pyrazoline structures has been explored. For example, hybrid materials combining pyrazolines with other organic compounds are being developed for applications in sensors and electronic devices due to their unique electronic properties .
Molecular Docking and DFT Analysis
Molecular docking studies have been extensively employed to predict the binding affinities of 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one with various biological targets. DFT calculations provide insights into the electronic structure and reactivity of the compound, indicating its potential as a lead compound in drug design .
Structure-Activity Relationship Studies
Research on structure-activity relationships (SAR) has been crucial in understanding how modifications to the pyrazoline structure affect its biological activity. This knowledge aids in optimizing the design of new derivatives with enhanced efficacy against specific targets .
Summary of Biological Activities
Computational Study Results
Mechanism of Action
The mechanism of action of 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is not fully understood. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity . Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of pyrazoline derivatives are heavily influenced by substituents on the core structure. Below is a comparative analysis of structurally related compounds:
Table 1: Substituent Comparison
Key Observations :
- Methoxy vs. Ethoxy : The smaller methoxy group (target compound) may confer better membrane permeability compared to bulkier ethoxy derivatives .
- Heterocyclic Substituents : Thiophene (D03) and naphthyl groups enhance π-π stacking interactions in biological targets, whereas sulfonyl groups () improve solubility .
Physicochemical Properties
Physical properties such as melting point, solubility, and spectral data are critical for drug-likeness and formulation.
Table 2: Physical and Spectral Data
Key Observations :
- The target compound’s nitro group likely contributes to a higher melting point compared to non-nitrated analogs, as seen in (224–225°C for a nitro-containing derivative) .
- IR spectra of acetylated pyrazolines consistently show C=O stretches near 1670–1680 cm<sup>-1</sup>, confirming ketone functionality .
Key Observations :
- STAT3 Inhibition : Nitrophenyl-containing pyrazolines (e.g., 3h) show potent STAT3 inhibition, suggesting the target compound may share this activity .
- Antimicrobial vs. CNS Activity : Chlorophenyl and indole substituents () favor antibacterial effects, while dioxolane and thiophene groups (D03) target neurological enzymes .
- Docking Scores : The naphthyl-ethoxyphenyl derivative () outperforms fluconazole in molecular docking, highlighting the role of bulky aromatic groups in antifungal activity .
Biological Activity
1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 392.41 g/mol. Its structure features a pyrazole ring substituted with methoxy and nitro groups, which are crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one have shown superior activity compared to standard anti-inflammatory drugs like diclofenac. The presence of the nitro group enhances the compound's ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have demonstrated that it exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. For example, the compound has shown IC50 values in the micromolar range against human cancer cell lines, indicating strong antiproliferative properties .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one. For example:
- Study on Anti-inflammatory Effects : A study published in MDPI highlighted that pyrazole derivatives with methoxy and nitro substitutions exhibited significant inhibition of COX enzymes, which are key players in inflammatory pathways .
- Cytotoxicity Evaluation : Another research article reported that a series of substituted pyrazoles showed promising anticancer activity across multiple cell lines, with detailed SAR (structure-activity relationship) analysis revealing the importance of specific substituents for enhancing potency .
Q & A
Q. What are the standard synthetic routes for preparing pyrazoline derivatives like 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one?
Methodological Answer: Pyrazoline derivatives are typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example:
Reaction Setup : React 3-methoxy chalcone derivatives with 3-nitrophenyl hydrazine in ethanol under reflux (70–80°C) for 6–12 hours.
Catalyst : Use piperidine or acetic acid to accelerate the cyclization .
Purification : Isolate the product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of ketone to hydrazine) and monitor reaction progress via TLC.
Q. How is structural characterization performed for pyrazoline derivatives?
Methodological Answer :
Basic Techniques :
- NMR : Assign proton environments (e.g., pyrazoline C4-H as a triplet at δ 3.1–3.5 ppm and C5-H as a doublet at δ 5.1–5.3 ppm) .
- IR : Identify carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and nitro (NO₂) bands at 1500–1530 cm⁻¹ .
Advanced Techniques :
Q. How do researchers resolve contradictions between computational predictions and experimental data (e.g., bond angles or bioactivity)?
Methodological Answer :
Validation Checks :
- Structural Data : Cross-validate X-ray results with DFT-optimized geometries (e.g., using Gaussian09). Discrepancies >5% may indicate crystal packing effects or refinement errors .
- Bioactivity : Replicate assays under controlled conditions (e.g., DPPH antioxidant tests at 517 nm) and compare with docking studies (Autodock Vina) .
Troubleshooting :
Q. What strategies optimize pyrazoline derivatives for enhanced biological activity?
Methodological Answer :
Structure-Activity Relationship (SAR) :
- Substituent Screening : Replace methoxy/nitro groups with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to modulate bioactivity .
- In Silico Screening : Use Schrödinger Suite to predict binding affinities toward targets (e.g., COX-2 or α-glucosidase) .
Experimental Validation :
Q. How are crystallographic challenges (e.g., twinning or disorder) addressed in pyrazoline studies?
Methodological Answer :
Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 100 K .
Refinement :
- Apply SHELXL-2018 for anisotropic displacement parameters.
- Model disorder with PART instructions and constrain bond lengths using AFIX .
Validation : Check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mogul for bond-length outliers .
Q. What advanced computational methods predict pyrazoline reactivity or pharmacokinetics?
Methodological Answer :
Reactivity Prediction :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess frontier orbitals (HOMO-LUMO gap) and electrostatic potential .
ADMET Profiling :
- Use SwissADME to predict logP (2.5–3.5 for optimal permeability) and PAINS filters to exclude promiscuous binders .
Q. How do researchers ensure reproducibility in synthetic protocols for pyrazolines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
